2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
Description
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core with a hydroxymethyl (-CH₂OH) and a carbonitrile (-CN) group at the 2-position. Its molecular formula is C₁₀H₂₀N₂O₂, and it exists as a racemic mixture of stereoisomers, specifically rac-(1R,2R,4S)-configured forms . This compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of NMDA receptor antagonists and other neuroactive agents . Its stereochemistry and functional groups make it a versatile intermediate for further derivatization, enabling modifications to enhance solubility, binding affinity, or metabolic stability.
Properties
IUPAC Name |
2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXROESQZPLWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the use of a Grignard reagent to introduce the hydroxymethyl group, followed by a cyanation reaction to form the carbonitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile.
Reduction: 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Bicyclo[2.2.1]heptane Derivatives
Pharmacological and Toxicological Profiles
- In vitro studies on similar bicycloheptane derivatives (e.g., NMDA antagonists 5a–f) show concentration-dependent toxicity in MDCK and N2a cells at >100 µM, but the hydroxymethyl group may mitigate this risk due to reduced electrophilicity .
- Norbornane-2-carbonitrile: Lacks pharmacological activity in neuroprotection studies but serves as a precursor for active derivatives. Its lower molecular weight and simpler structure result in higher volatility (boiling point ~170°C) .
- Aryl-Substituted Derivatives (e.g., 2-(3-Methoxyphenyl)) : Exhibit stronger receptor binding but higher cytotoxicity due to hydrophobic aromatic rings, which may accumulate in lipid membranes .
Stereochemical Considerations
The rac-(1R,2R,4S) configuration of the target compound contrasts with endo/exo isomers of simpler derivatives (e.g., endo-2-cyanobicyclo[2.2.1]heptane, CAS 3211-87-8). Stereochemistry significantly impacts receptor binding; for example, endo isomers of NMDA antagonists show higher affinity than exo forms .
Biological Activity
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C_9H_11N
- CAS Number : 1566161-52-1
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Research indicates that it may influence enzyme activity and modulate cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Oxidative Stress Modulation : It has been suggested that the compound can induce oxidative stress, which may contribute to its genotoxic effects observed in certain studies .
Antimicrobial Activity
Studies have shown that bicyclic compounds similar to this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit key metabolic processes.
Genotoxic Effects
Research indicates that related bicyclic compounds can induce genotoxic effects in bacterial models. For instance, a study on similar bicyclic structures demonstrated an SOS response in Escherichia coli when exposed to these compounds, suggesting potential DNA damage through oxidative mechanisms .
Study 1: Genotoxicity Assessment
A study assessed the genotoxic effects of a structurally related bicyclic compound on E. coli using lux-biosensors. The results indicated significant induction of the SOS response at certain concentrations, highlighting the potential for DNA damage due to oxidative stress induced by the compound .
| Concentration (g/L) | Response (Relative Luminescence) |
|---|---|
| Control | 100 |
| 1 | 120 |
| 10 | 350 |
| 100 | 50 |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of bicyclic compounds against various bacterial strains. Results showed that these compounds inhibited bacterial growth significantly compared to controls.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 18 |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile, and how are intermediates purified?
- Methodology : Multi-step synthesis typically involves functionalization of the bicyclic framework. For example, the hydroxymethyl group can be introduced via allylation or hydroxylation of a pre-existing norbornene derivative, followed by cyanide addition. Chromatography (e.g., silica gel) is critical for purifying intermediates, as described in azabicyclo compound syntheses . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products, such as epimerization or over-oxidation .
- Key Considerations : Use of protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates during functionalization steps .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are essential. For instance, NOE correlations between the hydroxymethyl proton and adjacent bridgehead hydrogens can resolve exo/endo isomerism. Comparative analysis with known norbornane derivatives (e.g., methyl bicyclo[2.2.1]heptane-2-carboxylate) provides reference data for chemical shifts and coupling constants .
- Data Interpretation : Distinct NMR peaks for bridgehead protons (δ 1.5–2.5 ppm) and nitrile carbons ( NMR ~120 ppm) are diagnostic .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitrile group in bicyclo[2.2.1]heptane derivatives under nucleophilic conditions?
- Methodology : Kinetic studies using substrates like 2-(bromomethyl)bicyclo[2.2.1]heptane reveal steric hindrance effects. The bicyclic framework restricts nucleophilic attack on the nitrile, favoring alternative pathways (e.g., hydrolysis to amides under acidic conditions). Computational modeling (DFT) can map transition states to explain regioselectivity .
- Contradictions : While nitriles typically undergo hydrolysis to carboxylic acids, steric constraints in bicyclic systems may instead yield ketones or tertiary alcohols, requiring careful validation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
